
1-(1H-imidazol-1-yl)-4-phenyl-2-(4-pyridinyl)-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol is an organic compound that features an imidazole ring, a phenyl group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the pyridine ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the final product: The final step might involve the addition of a phenyl group and the formation of the enol structure under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might reduce the imidazole or pyridine rings, altering the compound’s electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated rings.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology
In biological research, compounds with imidazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Such compounds might be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol would depend on its specific biological target. Generally, compounds with imidazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H17N3O |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-13-12-20-15-21,17-7-10-19-11-8-17)9-6-16-4-2-1-3-5-16/h1-13,15,22H,14H2/b9-6+ |
Clé InChI |
QPAILNLOOOEJFV-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


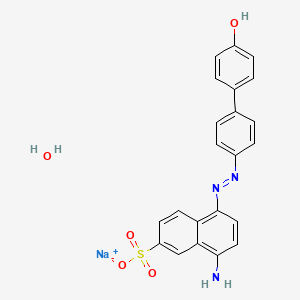
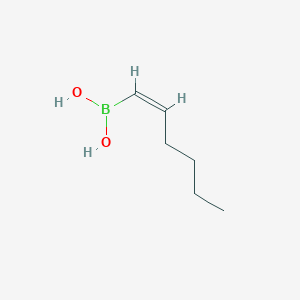
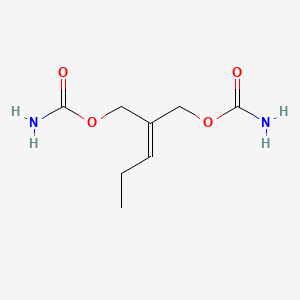
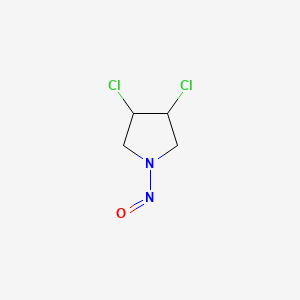
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
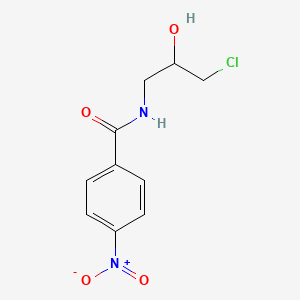
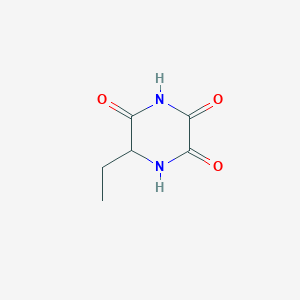
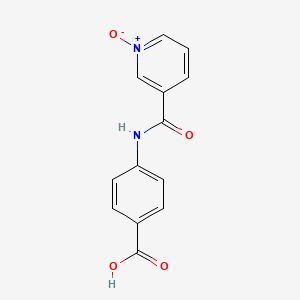
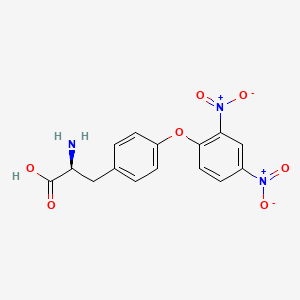
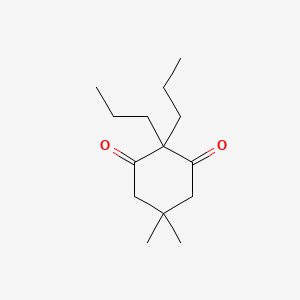
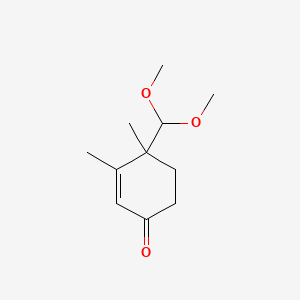
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

